Tert-butyl indolin-4-ylcarbamate

Descripción general

Descripción

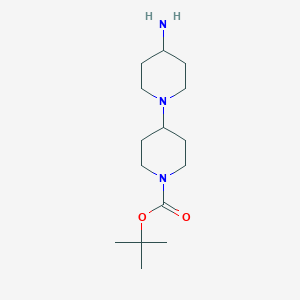

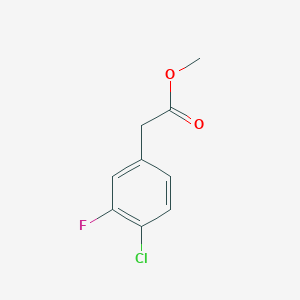

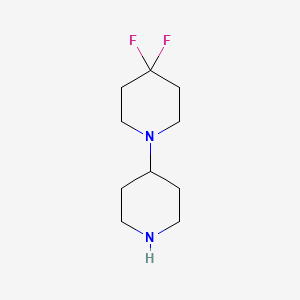

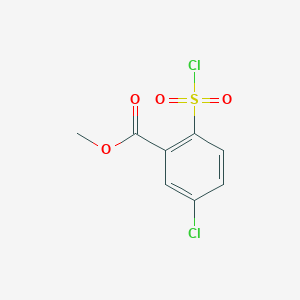

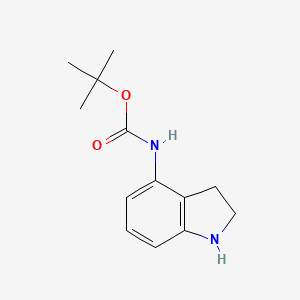

“Tert-butyl indolin-4-ylcarbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known by other names such as “tert-Butyl 1H-indol-4-ylcarbamate” and "(1H-Indol-4-yl)carbamic acid tert-butyl ester" .

Molecular Structure Analysis

The molecular structure of “Tert-butyl indolin-4-ylcarbamate” consists of an indole nucleus, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . The compound also contains a carbamate group attached to the indole nucleus via a tertiary butyl group .

Physical And Chemical Properties Analysis

“Tert-butyl indolin-4-ylcarbamate” has a molecular weight of 234.29 . It has a density of 1.2±0.1 g/cm³, a boiling point of 350.4±15.0 °C at 760 mmHg, and a flash point of 165.7±20.4 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Aplicaciones Científicas De Investigación

Benzannulation of Indoles to Carbazoles

A novel method for the benzannulation of indoles to carbazoles has been reported, where γ-carbonyl tert-butylperoxide is used as a diene building block for the π-extension of simple indoles. This method is significant for the synthesis of naturally occurring carbazole alkaloids like olivacine and asteropusazole A (Zheng et al., 2014).

Inhibitors of the S. aureus NorA Efflux Pump

1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including compounds with tert-butyl indolin-4-ylcarbamate, have been synthesized and shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump (Héquet et al., 2014).

Synthesis of 4-Azaeudistomin Y1 and Analogues

The inverse-electron-demand Diels–Alder (IDA) reaction of 3-aminoindoles as dienophiles has been developed for the efficient preparation of 4-aza-β-carbolines. This protocol involves using tert-butyl 1H-indol-3-ylcarbamates as reactants and is instrumental in the total synthesis of 4-azaeudistomin Y1 and its analogues (Xu et al., 2013).

Reactivity of Indolylcarbinyl Compounds in Antitumor Antibiotics

Studies related to the reactivity of indolylcarbinyl compounds, including tert-butyl indolin-4-ylcarbamate, as models for mitosane action in antitumor antibiotics, have been conducted. This research provides insights into the reactivity of these compounds, which are analogous to the reactive sites of mitosane antitumor antibiotics (Lown & Weir, 1978).

Preclinical Evaluation of N-tert-butyl Isoquine

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate selected for its excellent activity against Plasmodium falciparum. This molecule, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, demonstrates the potential of tert-butyl indolin-4-ylcarbamate derivatives in antimalarial therapy (O’Neill et al., 2009).

Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate

The practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which has potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs), has been developed. This research demonstrates the versatility of tert-butyl indolin-4-ylcarbamate derivatives in organic synthesis and medicinal chemistry (Xu & Appella, 2006).

Indolcarboxamide as a Candidate for Multidrug-Resistant Tuberculosis

Indolcarboxamide, a small-molecule derivative, has been identified as a potential drug candidate for treating multidrug-resistant tuberculosis. This highlights the importance of tert-butyl indolin-4-ylcarbamate derivatives in developing new treatments for serious infections (Rao et al., 2013).

Propiedades

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYLKFUWTCPZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700595 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl indolin-4-ylcarbamate | |

CAS RN |

885270-03-1 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.